molecular formula C10H15NO2 B1414280 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester CAS No. 2106385-89-9

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester

Cat. No. B1414280
CAS RN: 2106385-89-9
M. Wt: 181.23 g/mol
InChI Key: BLWSAKPYLYBSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester (MPPE) is a small organic compound with a molecular weight of 164.2 g/mol and a melting point of 81°C. It is a colorless, water-soluble, and crystalline solid with a pyrrolidine ring structure. MPPE is known for its biological activity, with applications in the pharmaceutical, biotechnological and chemical industries.

Scientific Research Applications

Synthesis Techniques

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester, and similar compounds, are synthesized through various methods that contribute to the field of organic chemistry. The Hantzsch pyrrole synthesis provides a route to obtain ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, showcasing the versatility of pyrrole derivatization (Roomi & Macdonald, 1970). Additionally, 2-(Acylmethylene)propanediol diacetates, which easily cyclize under acidic conditions to yield furans, can react with primary amines under palladium catalysis to give 1,2,4-trisubstituted pyrroles, demonstrating a novel route to these compounds (Friedrich, Wächtler, & Meijere, 2002).

Chemical Sensing and Chemosensors

The chemical structure of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester lends itself to applications in sensing technologies. A study highlights the synthesis of a new colorimetric chemosensor, which utilizes a hybrid hydrazo/azo dye chromophoric system, demonstrating the compound's potential in naked eye recognition of metal ions such as Cu2+, Zn2+, and Co2+ in various environments (Aysha et al., 2021).

Catalysis and Polymerization

Research into the conversion of lactates to their corresponding alkyl 2-(propionyloxy)propanoate esters via Pd-catalyzed hydroesterification illustrates the utility of similar esters in catalysis and the potential for sustainable chemistry applications. This process not only highlights the role of such compounds in catalysis but also their significance in producing acrylates for polymerization, underpinning their value in materials science (Yee, Hillmyer, & Tonks, 2018).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, the synthesis of complex molecules often utilizes intermediates like 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester. An example is the synthesis of Dabigatran Etexilate, where 3-(Pyridin-2-ylamino)propinoic acid ethyl ester plays a crucial role in the multi-step synthesis process, highlighting the compound's importance in the development of therapeutic agents (Duan Yumin, 2010).

properties

IUPAC Name

ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-13-10(12)8(2)7-9-5-4-6-11-9/h4-6,8,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWSAKPYLYBSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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